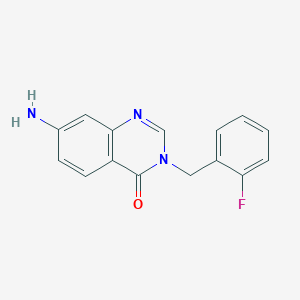

7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one

Description

Propriétés

IUPAC Name |

7-amino-3-[(2-fluorophenyl)methyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O/c16-13-4-2-1-3-10(13)8-19-9-18-14-7-11(17)5-6-12(14)15(19)20/h1-7,9H,8,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDOFUYSCAMYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=CC(=C3)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Anticancer Activity

Quinazolinone derivatives have shown significant anticancer properties. Research indicates that various quinazolinone compounds exhibit cytotoxic effects against different cancer cell lines.

- Cytotoxicity Studies:

- In vitro studies revealed that compounds similar to this compound demonstrated IC50 values in the low micromolar range against prostate cancer (PC3) and breast cancer (MCF-7) cell lines .

- A study reported that derivatives with fluorine substitutions exhibited enhanced antiproliferative activity, suggesting that the fluorobenzyl group may contribute positively to the anticancer efficacy .

Antibacterial Activity

Quinazolinones are also recognized for their antibacterial properties. The presence of electron-withdrawing groups like fluorine is known to enhance antibacterial activity.

- Mechanism of Action:

- Activity Against Specific Strains:

Structure-Activity Relationship (SAR)

The biological activity of quinazolinones is heavily influenced by their structural components. Key observations include:

- Substitution Effects:

Case Studies

| Study | Compound | Cell Line | IC50 Value (µM) | Activity |

|---|---|---|---|---|

| A3 | PC3 | 10 | High | |

| 2i | MCF-7 | 0.20 ± 0.02 | Very High | |

| Compound X | E. coli | Varies | Moderate |

Notable Findings

- Inhibition of Tyrosine Kinases: Some derivatives showed potent inhibitory activity against key tyrosine kinases involved in cancer progression, such as EGFR and HER2 .

- Antibacterial Efficacy: Compounds with a similar framework displayed broad-spectrum antibacterial effects, particularly effective against resistant strains .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Key Observations:

Fluorinated Substituents : The 2-fluorobenzyl group in VIIi () and the target compound correlates with antimicrobial activity. Fluorine’s electronegativity improves target binding and pharmacokinetics .

Amino vs. Hydrazine Groups: The 7-amino group in the target compound may offer better metabolic stability than hydrazine derivatives (e.g., A3), which showed ulcerogenic side effects despite anti-inflammatory efficacy .

Thione Modification : Conversion of quinazolin-4(3H)-one to thione (C4=O → C4=S) significantly enhances antiproliferative activity, as seen in .

Structure-Activity Relationship (SAR) Trends

- Position 3 Substitutions :

- In contrast, 7-hydroxy derivatives () show moderate antiviral activity .

- Heterocyclic Linkages :

Pharmacological Performance

Table 2: Activity Comparison Against Reference Standards

Q & A

Q. What are the optimized synthetic routes for 7-amino-3-(2-fluorobenzyl)quinazolin-4(3H)-one, and how do reaction conditions influence yields?

Microwave-assisted synthesis significantly improves yields (e.g., up to 46% for structurally similar compounds) and reduces reaction times compared to conventional heating. For example, microwave irradiation decreased total reaction time from 12–24 hours (conventional) to 10–15 minutes in quinazolinone syntheses . Key steps include nucleophilic attack by hydrazine on carbonyl groups, followed by cyclization under pyridine catalysis. Optimize solvent choice (ethanol or DMF) and stoichiometry to minimize byproducts.

Q. Which spectroscopic and chromatographic methods are critical for characterizing quinazolinone derivatives?

- NMR : Use H and C NMR to confirm substitution patterns, such as distinguishing the 2-fluorobenzyl group (δ ~5.5 ppm for N-CH-Ar) and aromatic protons.

- IR : Identify carbonyl (C=O, ~1700 cm) and amine (NH, ~3300 cm) functional groups.

- HPLC/GC-MS : Ensure purity (>95%) and monitor reaction progress, especially for intermediates like 2-chloro-N-(2-(hydrazinecarbonyl)phenyl)benzamide .

Q. How is the antifungal activity of this compound evaluated in preliminary screens?

Follow standardized protocols against fungal strains (e.g., Fusarium oxysporum, Rhizoctonia solani):

- Prepare agar plates with compound concentrations (10–100 μM).

- Measure inhibition zones or sclerotia reduction (57–65% for analogs with 2-fluorophenyl groups) .

- Compare with positive controls (e.g., fluconazole) to establish relative potency.

Advanced Research Questions

Q. How can contradictory bioactivity data for quinazolinone derivatives be resolved?

Contradictions often arise from substituent positional effects. For example:

- 3-(2-Fluorophenyl) analogs show superior activity against F. oxysporum, while 3-(3-CF) derivatives are more effective against R. solani .

- Validate results using dose-response curves (IC values) and replicate assays under controlled humidity/pH. Cross-reference with crystallographic data (e.g., ligand-binding domain interactions in PqsR) to rationalize discrepancies .

Q. What strategies enhance the structure-activity relationship (SAR) analysis of quinazolinone derivatives?

- Substituent variation : Test electron-withdrawing (e.g., -F, -CF) vs. electron-donating groups (e.g., -OCH) on the benzyl ring.

- Isomer studies : Compare 1,2,4-oxadiazol-3-yl vs. 1,3,4-oxadiazol-2-yl substituents; the latter may improve anti-inflammatory activity due to enhanced hydrogen bonding .

- Molecular docking : Use software like AutoDock to predict binding affinities to targets (e.g., NF-κB or AP-1 transcription factors) .

Q. How do reaction mechanisms differ between conventional and microwave-assisted synthesis?

Microwave irradiation accelerates kinetics via dielectric heating, promoting rapid cyclization. For example:

- Conventional heating requires 3 hours for hydrazine-mediated ring closure, while microwaves achieve similar results in 15 minutes .

- Monitor intermediates (e.g., open-chain amides) via TLC to avoid over-cyclization or decomposition.

Q. What analytical methods validate the purity and stability of quinazolinone intermediates?

Q. How do heterocyclic substituents (e.g., oxadiazoles, thiadiazoles) influence biological activity?

- 1,3,4-Thiadiazol-2-yl groups : Enhance antimicrobial activity due to sulfur’s electronegativity and π-π stacking with microbial enzymes.

- 1,2,4-Oxadiazol-3-yl groups : Improve solubility and bioavailability, critical for in vivo efficacy .

Methodological Notes

- Synthetic protocols : Prioritize one-pot reactions to reduce purification steps (e.g., trifluoroacetic acid as a dual solvent/CF source) .

- Data interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent electronic effects with bioactivity .

- Safety : Handle intermediates like POCl and hydrazine in fume hoods with PPE (gloves, goggles) due to toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.